molecular formula C7H11N3O2 B3178409 Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate CAS No. 54147-04-5

Ethyl 5-amino-1-methyl-1H-imidazole-4-carboxylate

Cat. No. B3178409
M. Wt: 169.18 g/mol
InChI Key: SVQAKMGJJNPCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759361B2

Procedure details

A mixture of ethyl 3-nitriloalaninate (26.7 g, 208 mmol) and triethyl orthoformate (34.6 mL, 208 mmol) in 340 mL of acetonitrile is heated to 90° C. and stirred for 70 min. After cooling to RT, methylamine (25.9 mL of a 33 wt % solution in EtOH, 208 mmol) is added, followed by 20 h of stirring at RT. The reaction mixture is then concentrated in vacuo and dissolved in approx. 200 mL of 1N HCl. The aqueous solution is washed with CH2Cl2 (3×100 mL), basified to pH=9-10 with solid NaHCO3, and extracted with CH2Cl2 (5×100 mL). The combined CH2Cl2 extracts are dried (Na2SO4), filtered, and concentrated to give a brown solid. The solid is slurried in EtOAc, filtered, and washed with Et2O to give the title compound as an off-white solid. 1H NMR (400 MHz, CDCl3) δ 7.03 (1H, s), 4.88 (2H, bs), 4.33 (2H, q, J 7.2), 3.45 (3H, s), 1.37 (3H, t, J 7.2).
Quantity
26.7 g
Type
reactant
Reaction Step One
Quantity
34.6 mL
Type
reactant
Reaction Step One
Quantity
340 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]#[C:2][C@@H:3]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[NH2:4].C(OCC)(OCC)OCC.[CH3:20]N.[C:22](#[N:24])C>CCO.CCOC(C)=O>[NH2:1][C:2]1[N:24]([CH3:22])[CH:20]=[N:4][C:3]=1[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
26.7 g
Type
reactant
Smiles
N#C[C@H](N)C(=O)OCC
Name
Quantity
34.6 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
340 mL
Type
reactant
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 70 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to RT
WAIT
Type
WAIT
Details
followed by 20 h
Duration
20 h
STIRRING
Type
STIRRING
Details
of stirring at RT
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in approx. 200 mL of 1N HCl
WASH
Type
WASH
Details
The aqueous solution is washed with CH2Cl2 (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 extracts are dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with Et2O

Outcomes

Product
Details
Reaction Time
70 min
Name
Type
product
Smiles
NC1=C(N=CN1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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